2-Methoxy-5-methylbenzoyl chloride

positional isomerism steric effects acyl chloride reactivity

2-Methoxy-5-methylbenzoyl chloride (CAS 25045-35-6) is a substituted aromatic acyl chloride with molecular formula C₉H₉ClO₂ and molecular weight 184.62 g/mol, featuring a methoxy group at the 2-position and a methyl group at the 5-position on the benzoyl chloride scaffold. This specific 2,5-disubstitution pattern distinguishes it from other methoxy- or methyl-substituted benzoyl chlorides that typically feature para- or mono-substitution arrangements.

Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
CAS No. 25045-35-6
Cat. No. B1339918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-methylbenzoyl chloride
CAS25045-35-6
Molecular FormulaC9H9ClO2
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)C(=O)Cl
InChIInChI=1S/C9H9ClO2/c1-6-3-4-8(12-2)7(5-6)9(10)11/h3-5H,1-2H3
InChIKeyXKZYRMVAZDBSOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-5-methylbenzoyl Chloride (CAS 25045-35-6): Procurement Profile and Structural Identity


2-Methoxy-5-methylbenzoyl chloride (CAS 25045-35-6) is a substituted aromatic acyl chloride with molecular formula C₉H₉ClO₂ and molecular weight 184.62 g/mol, featuring a methoxy group at the 2-position and a methyl group at the 5-position on the benzoyl chloride scaffold . This specific 2,5-disubstitution pattern distinguishes it from other methoxy- or methyl-substituted benzoyl chlorides that typically feature para- or mono-substitution arrangements. The compound serves primarily as an acylating agent in the synthesis of amides, esters, and related derivatives, with reported purity specifications from commercial sources typically at 98% . Predicted physicochemical properties include a density of 1.2±0.1 g/cm³ and a boiling point of 282.7±20.0 °C at 760 mmHg .

Why 2-Methoxy-5-methylbenzoyl Chloride Cannot Be Readily Replaced by In-Class Benzoyl Chloride Analogs


Benzoyl chlorides with identical functional groups but differing substitution patterns cannot be assumed interchangeable for synthetic applications. The combined electronic effects of the ortho-methoxy group (strong electron-donating via resonance, inductively withdrawing) and the meta-methyl group (weakly electron-donating) create a unique activation/deactivation profile on the aromatic ring that influences both the electrophilicity of the acyl chloride carbonyl and the electronic character of the resulting derivatives [1]. Positional isomerism matters: 2-methoxy-5-methylbenzoyl chloride (ortho-methoxy, meta-methyl) exhibits different steric accessibility at the reactive carbonyl compared to 5-methoxy-2-methylbenzoyl chloride (meta-methoxy, ortho-methyl) or 4-methoxy-3-methylbenzoyl chloride (para-methoxy, meta-methyl) [2]. Furthermore, the specific substitution pattern determines the physicochemical properties of downstream products, including crystallinity, solubility, and biological target interactions. Substitution with a generic benzoyl chloride lacking this precise substitution pattern will yield structurally different final compounds with altered performance characteristics.

Quantitative Differentiation Evidence for 2-Methoxy-5-methylbenzoyl Chloride vs. Closest Analogs


Positional Isomer Differentiation: 2-Methoxy-5-methyl vs. 5-Methoxy-2-methyl Substitution Pattern

The 2-methoxy-5-methyl substitution pattern creates a distinct steric environment at the acyl chloride carbonyl relative to its positional isomer 5-methoxy-2-methylbenzoyl chloride. In the 2-methoxy-5-methyl isomer (target compound), the methoxy group occupies the ortho position, exerting both resonance electron donation and steric hindrance adjacent to the reactive carbonyl [1]. In the 5-methoxy-2-methyl isomer, the methoxy group resides at the meta position (reduced resonance influence) while the methyl group occupies the ortho position (steric hindrance but minimal electronic effect). This arrangement alters the spatial accessibility of the carbonyl for nucleophilic attack, which becomes critical in reactions with bulky nucleophiles or in sterically demanding coupling reactions.

positional isomerism steric effects acyl chloride reactivity

Electron-Donating Capacity: Ortho-Methoxy vs. Para-Methoxy Substitution in Benzoyl Chlorides

The electronic influence of a methoxy group varies significantly with substitution position on the benzoyl chloride scaffold. Para-methoxybenzoyl chloride exhibits strong resonance stabilization of the acyl cation during solvolysis, with kinetic solvent isotope effects (KSIE) of 1.22 in methanol/methanol-d . Ortho-methoxy substitution (as in the target compound) produces a different electronic profile: while still electron-donating via resonance, the ortho position introduces inductive electron withdrawal and steric compression that modulates overall reactivity. The combination with a 5-methyl group further tunes the electronic character of the aromatic ring in a manner not achievable with simpler mono-substituted benzoyl chlorides.

electronic effects Hammett parameters solvolysis kinetics

Commercial Purity Specifications: Benchmarking Against Analog Procurement Standards

Commercial sources report 2-methoxy-5-methylbenzoyl chloride at 98% purity, with batch-specific analytical documentation including NMR, HPLC, and GC available from major suppliers . This specification matches the industry standard for research-grade benzoyl chlorides. The corresponding acid precursor, 2-methoxy-5-methylbenzoic acid (CAS 25045-36-7), has a reported melting point of 68-72°C (lit.) [1], providing a quality benchmark for monitoring acyl chloride hydrolysis or for verifying acid starting material quality.

purity specification procurement quality control

Downstream Derivatization: Amide Formation Potential in Medicinal Chemistry Applications

The target compound is positioned as a pharmaceutical intermediate, with its corresponding amide derivative 2-methoxy-5-methylbenzamide (CAS not specified) being a documented synthetic building block . The ortho-methoxy, meta-methyl substitution pattern on the benzamide core appears in several pharmacologically active scaffolds, including compounds with reported anti-tumor activity . The acyl chloride provides a reactive handle for introducing this specific substitution pattern into larger molecular architectures via amide bond formation.

amide synthesis medicinal chemistry building block

Hydrolytic Stability Proxy: Atmospheric Half-Life Prediction via OH Radical Reaction

ChemSpider reports a predicted atmospheric hydroxyl radical reaction rate constant for 2-methoxy-5-methylbenzoyl chloride of 24.9959 × 10⁻¹² cm³/molecule-sec, corresponding to an estimated atmospheric half-life of 0.428 days (12-hour day; 1.5×10⁶ OH/cm³) . While this value pertains to environmental fate rather than synthetic utility, it provides a quantitative, computationally derived property that can be compared across structurally related benzoyl chlorides when such data becomes available. This predicted value reflects the combined electronic influence of the 2-methoxy and 5-methyl substituents on the molecule's reactivity toward radical species.

environmental fate atmospheric chemistry stability

Optimal Application Scenarios for 2-Methoxy-5-methylbenzoyl Chloride Based on Evidence Profile


Synthesis of Ortho-Methoxy/Meta-Methyl Substituted Benzamides for Medicinal Chemistry Libraries

This compound serves as an optimal acyl chloride for installing the 2-methoxy-5-methylbenzoyl moiety onto amine-containing scaffolds [1]. The ortho-methoxy substitution provides a steric environment distinct from para- or meta-methoxy benzoyl chlorides, which is valuable when exploring structure-activity relationships where ortho-substituent effects modulate target binding. The resulting benzamide derivatives maintain the combined electron-donating resonance of the methoxy group with the hydrophobic character of the methyl group, a combination that has been explored in anti-tumor agent development .

Esterification of Alcohols Requiring Specific Ortho-Substitution Patterns

The target compound provides a reactive acyl chloride for esterification reactions where the 2-methoxy-5-methyl substitution pattern is required in the final ester product. The ortho-methoxy group may influence the conformational properties of the resulting ester and can participate in intramolecular hydrogen bonding or metal coordination in downstream applications.

Building Block Procurement for Custom Synthesis of Substituted Benzoic Acid Derivatives

The acyl chloride can be hydrolyzed to yield 2-methoxy-5-methylbenzoic acid (CAS 25045-36-7, melting point 68-72°C) [1] or reacted with nucleophiles to generate a diverse array of derivatives including thioesters and anhydrides. This positions the compound as a versatile intermediate in custom synthesis workflows where the 2,5-disubstitution pattern must be preserved throughout the synthetic sequence.

Structure-Activity Relationship Studies Comparing Ortho- vs. Para-Methoxy Benzoyl Derivatives

For research programs requiring systematic evaluation of methoxy group positional effects on biological or materials properties, 2-methoxy-5-methylbenzoyl chloride offers the ortho-methoxy substitution pattern that can be directly compared against para-methoxybenzoyl chloride (CAS 100-07-02) derivatives [1]. The different electronic and steric profiles of these positional isomers can produce divergent outcomes in receptor binding, metabolic stability, or materials performance.

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